(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride

Catalog No.
S13076757
CAS No.
321659-43-2
M.F
C19H12ClIO
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride

CAS Number

321659-43-2

Product Name

(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride

IUPAC Name

(9-oxofluoren-2-yl)-phenyliodanium;chloride

Molecular Formula

C19H12ClIO

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C19H12IO.ClH/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)20-13-6-2-1-3-7-13;/h1-12H;1H/q+1;/p-1

InChI Key

WYFFYDZUAKEIMB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC3=C(C=C2)C4=CC=CC=C4C3=O.[Cl-]

(9-Oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride is a synthetic organic compound characterized by its unique structural features, which include a fluorenyl moiety and an iodonium ion. The chemical formula for this compound is C13H10ClI, and it has a molecular weight of approximately 330.58 g/mol. The presence of the iodonium group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Typical of iodonium salts. It can undergo:

  • Nucleophilic substitution reactions, where nucleophiles attack the iodonium center, leading to the formation of new carbon-nucleophile bonds.
  • Electrophilic aromatic substitution, where the fluorenyl group can act as an electrophile in reactions with nucleophilic aromatic compounds.
  • Decomposition reactions under specific conditions, releasing iodine and forming other products.

The synthesis of (9-oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride typically involves:

  • Formation of the iodonium salt: This can be achieved by reacting a fluorenyl compound with iodine in the presence of a suitable solvent and base.
  • Chlorination: The resultant iodonium salt is then treated with hydrochloric acid or another chlorinating agent to introduce the chloride ion.

These methods may vary depending on the desired purity and yield of the final product.

This compound finds applications primarily in organic synthesis as a reagent for:

  • Synthesis of complex organic molecules, particularly in the pharmaceutical industry.
  • Photochemical applications, where it may serve as a photoacid or photoinitiator in polymerization processes.
  • Material science, particularly in developing advanced materials with specific optical or electronic properties.

Interaction studies involving (9-oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in organic reactions and its potential biological interactions. The compound's ability to generate reactive iodine species may also be investigated for its implications in antimicrobial activity.

Several compounds share structural or functional similarities with (9-oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
9-Oxo-9H-fluoreneFluorene derivativeLacks iodonium ion; used primarily in organic synthesis.
IodophenolIodinated phenolContains hydroxyl group; used in various organic reactions.
9-IodoacridineIodinated acridineExhibits different biological activity; used in medicinal chemistry.
(4-Chlorophenyl)(phenyl)iodonium chlorideIodonium saltSubstituted phenyl groups; exhibits distinct reactivity patterns.

Each of these compounds has unique properties that differentiate them from (9-oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride, particularly regarding their reactivity, stability, and applications in various fields.

Hydrogen Bond Acceptor Count

2

Exact Mass

417.96214 g/mol

Monoisotopic Mass

417.96214 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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